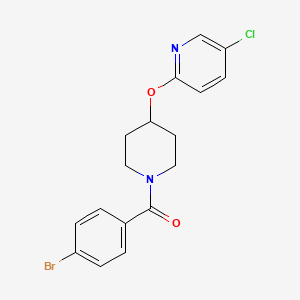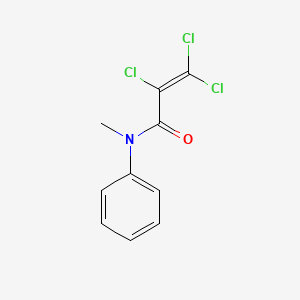
2,3,3-trichloro-N-methyl-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3,3-trichloro-N-methyl-N-phenylacrylamide” is a compound with the molecular formula C10H8Cl3NO . It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methyl group (a single carbon atom with three hydrogen atoms), and an acrylamide group (a carbon double-bonded to an oxygen and single-bonded to a nitrogen, which is in turn bonded to a hydrogen). The “2,3,3-trichloro” part of the name indicates that there are three chlorine atoms attached to the second and third carbons of the acrylamide group .
Wissenschaftliche Forschungsanwendungen
Controlled and Triggered Molecule Release
Research has explored devices utilizing polymer films for controlled and triggered small molecule delivery, such as the study by Gao et al. (2013) involving a device composed of a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer for pH-dependent release of molecules. This study provides insight into the potential for precisely controlled release systems, which could be relevant for applications involving related compounds like 2,3,3-trichloro-N-methyl-N-phenylacrylamide in drug delivery or material science. (Gao et al., 2013).
Thermal Response of Polymers
The thermal response of polymers, such as the narrow-disperse Poly(N-isopropylacrylamide) studied by Xia et al. (2005), highlights the significance of molecular structure on the physical properties of polymers. Research in this area could guide the development of materials with specific thermal properties, potentially including polymers derived from or related to 2,3,3-trichloro-N-methyl-N-phenylacrylamide, for various industrial and medical applications. (Xia et al., 2005).
Environmental Detection of Chemical Compounds
Okumura and Nishikawa (1996) developed methods for the determination of triclosans in environmental samples, showcasing advanced techniques for detecting chemical compounds in water, sediment, and fish samples. This research underscores the importance of analytical methods in monitoring environmental pollutants, which could be applied to tracking the presence and impact of various compounds, including 2,3,3-trichloro-N-methyl-N-phenylacrylamide, in ecosystems. (Okumura & Nishikawa, 1996).
Fluorescence and Luminescent Materials
Singh et al. (2010) investigated the fluorescence properties of europium complexes, providing valuable insights into the development of luminescent materials. This area of research could be relevant for creating novel materials with specific luminescent properties, possibly involving 2,3,3-trichloro-N-methyl-N-phenylacrylamide, for applications in bioimaging, sensors, and optoelectronic devices. (Singh et al., 2010).
Photoredox Catalysis in Organic Synthesis
The vicinal chlorotrifluoromethylation of alkenes via photoredox catalysis, as studied by Oh et al. (2014), demonstrates innovative approaches in organic synthesis. This research highlights the potential for photoredox catalysis to facilitate the synthesis of complex molecules, which could extend to the synthesis or modification of compounds like 2,3,3-trichloro-N-methyl-N-phenylacrylamide for various chemical and pharmaceutical applications. (Oh et al., 2014).
Eigenschaften
IUPAC Name |
2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-14(7-5-3-2-4-6-7)10(15)8(11)9(12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEQLGWVAPUXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

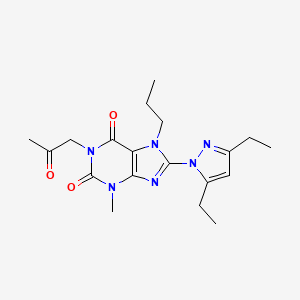
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

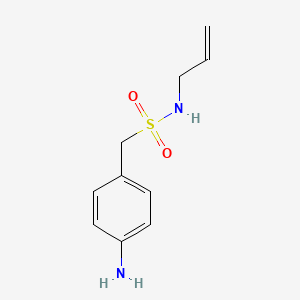
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
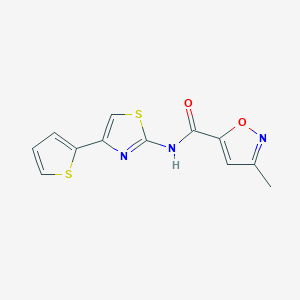

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
